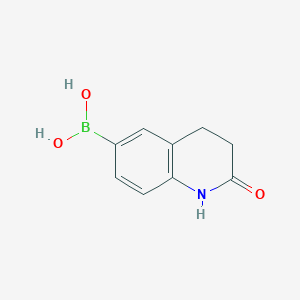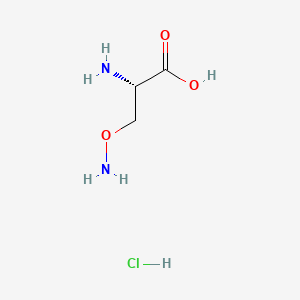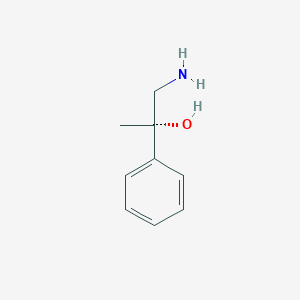
(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is a boronic acid derivative with a quinoline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with boronic acid derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the palladium-catalyzed coupling reactions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, especially in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce hydroxyquinoline compounds .
Scientific Research Applications
(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of (2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in the development of sensors and other analytical tools. Additionally, its quinoline structure allows it to participate in a variety of chemical reactions, contributing to its versatility in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid: This compound has a similar quinoline structure but with an acetic acid group instead of a boronic acid group.
4-hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid: This compound features a butanoic acid group and a hydroxyl group, providing different reactivity and applications.
Uniqueness
The uniqueness of (2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid lies in its boronic acid group, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This makes it a valuable compound in organic synthesis and materials science .
Properties
Molecular Formula |
C9H10BNO3 |
|---|---|
Molecular Weight |
190.99 g/mol |
IUPAC Name |
(2-oxo-3,4-dihydro-1H-quinolin-6-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c12-9-4-1-6-5-7(10(13)14)2-3-8(6)11-9/h2-3,5,13-14H,1,4H2,(H,11,12) |
InChI Key |
WIVDQJWQFUTPOH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=O)CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B11749887.png)
![2-(4-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11749890.png)
![N-[(4-ethoxyphenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11749891.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749896.png)
![1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B11749904.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749916.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749920.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749930.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2-phenylethanamine](/img/structure/B11749938.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11749945.png)
![1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11749965.png)
![(E)-1-(4-methoxyphenyl)-N-[4-(pyridin-2-yl)piperazin-1-yl]methanimine](/img/structure/B11749974.png)
